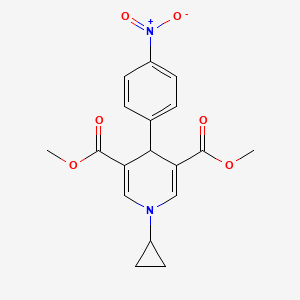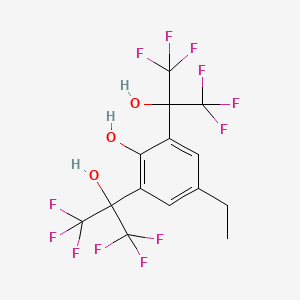![molecular formula C27H31NO8 B11639732 methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11639732.png)
methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
メチル(4Z)-1-[2-(3,4-ジメトキシフェニル)エチル]-2-メチル-5-オキソ-4-(3,4,5-トリメトキシベンジリデン)-4,5-ジヒドロ-1H-ピロール-3-カルボン酸メチルは、複数のメトキシ基とピロール環を含む独自の構造によって特徴付けられる複雑な有機化合物です。この化合物は、潜在的な生物活性と用途のために、科学研究のさまざまな分野で注目されています。
準備方法
合成経路と反応条件
メチル(4Z)-1-[2-(3,4-ジメトキシフェニル)エチル]-2-メチル-5-オキソ-4-(3,4,5-トリメトキシベンジリデン)-4,5-ジヒドロ-1H-ピロール-3-カルボン酸メチルの合成は、通常、市販の前駆体から始まる複数の手順を伴います。重要な手順には以下が含まれます。
ピロール環の形成: これは、適切なアミンとジケトンの縮合反応によって達成できます。
メトキシ基の導入: メトキシ基は、塩基の存在下でヨウ化メチルなどの試薬を使用してメチル化反応によって導入されます。
ベンジリデン基の形成: これには、アルデヒドとピロール誘導体の縮合反応が含まれます。
工業生産方法
この化合物の工業生産は、収率と純度を最大化するために、上記の合成経路の最適化を伴う可能性があります。これには、連続フローリアクター、高度な精製技術、および厳格な品質管理対策の使用が含まれる場合があります。
化学反応の分析
反応の種類
メチル(4Z)-1-[2-(3,4-ジメトキシフェニル)エチル]-2-メチル-5-オキソ-4-(3,4,5-トリメトキシベンジリデン)-4,5-ジヒドロ-1H-ピロール-3-カルボン酸メチルは、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化できます。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して行うことができます。
置換: メトキシ基は、適切な試薬を使用して他の官能基で置換できます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: パラジウム触媒を伴う水素ガス。
置換: 塩基の存在下でのハロゲン化物または求核試薬などの試薬。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸を生成する可能性があり、一方、還元はアルコールまたはアルカンを生成する可能性があります。
科学研究への応用
メチル(4Z)-1-[2-(3,4-ジメトキシフェニル)エチル]-2-メチル-5-オキソ-4-(3,4,5-トリメトキシベンジリデン)-4,5-ジヒドロ-1H-ピロール-3-カルボン酸メチルは、いくつかの科学研究に応用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗炎症作用や抗癌作用などの潜在的な生物活性を研究されています。
医学: さまざまな疾患における潜在的な治療効果について調査されています。
産業: 新素材や化学プロセスの開発に使用されています。
科学的研究の応用
Methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
メチル(4Z)-1-[2-(3,4-ジメトキシフェニル)エチル]-2-メチル-5-オキソ-4-(3,4,5-トリメトキシベンジリデン)-4,5-ジヒドロ-1H-ピロール-3-カルボン酸メチルの作用機序には、特定の分子標的および経路との相互作用が含まれます。これらには以下が含まれます。
分子標的: 酵素、受容体、およびその他のタンパク質。
関与する経路: シグナル伝達経路、代謝経路、および遺伝子発現調節。
類似の化合物との比較
類似の化合物
2-(3,4-ジメトキシフェニル)エチルアミン誘導体: これらの化合物は構造的類似性を共有し、同様の生物活性を示す可能性があります。
ベンザミド誘導体: これらの化合物は、メトキシ基も含まれており、化学的特性が類似している可能性があります。
独自性
メチル(4Z)-1-[2-(3,4-ジメトキシフェニル)エチル]-2-メチル-5-オキソ-4-(3,4,5-トリメトキシベンジリデン)-4,5-ジヒドロ-1H-ピロール-3-カルボン酸メチルは、官能基の特定の組み合わせと、科学研究におけるさまざまな用途の可能性により、ユニークです。
類似化合物との比較
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethylamine derivatives: These compounds share structural similarities and may exhibit similar biological activities.
Benzamide derivatives: These compounds also contain methoxy groups and may have comparable chemical properties.
Uniqueness
Methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research.
特性
分子式 |
C27H31NO8 |
|---|---|
分子量 |
497.5 g/mol |
IUPAC名 |
methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrrole-3-carboxylate |
InChI |
InChI=1S/C27H31NO8/c1-16-24(27(30)36-7)19(12-18-14-22(33-4)25(35-6)23(15-18)34-5)26(29)28(16)11-10-17-8-9-20(31-2)21(13-17)32-3/h8-9,12-15H,10-11H2,1-7H3/b19-12- |
InChIキー |
GBQLRPUUVDUXRS-UNOMPAQXSA-N |
異性体SMILES |
CC1=C(/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/C(=O)N1CCC3=CC(=C(C=C3)OC)OC)C(=O)OC |
正規SMILES |
CC1=C(C(=CC2=CC(=C(C(=C2)OC)OC)OC)C(=O)N1CCC3=CC(=C(C=C3)OC)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639651.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-methylcyclohexane-1-carboxamide](/img/structure/B11639653.png)

![dimethyl 2-{1-[(4-methoxyphenyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11639663.png)
![3-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11639666.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11639671.png)
![3-amino-7,7-dimethyl-5-oxo-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11639672.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639673.png)

![N-(4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11639682.png)
![prop-2-en-1-yl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639689.png)


![Methyl {[3-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11639749.png)
